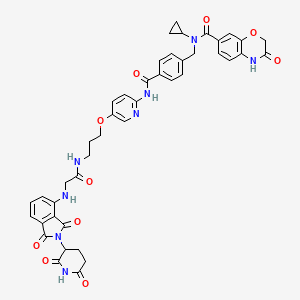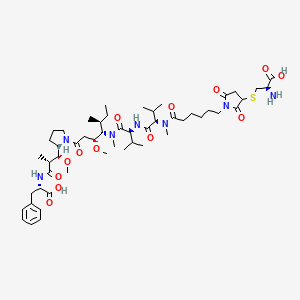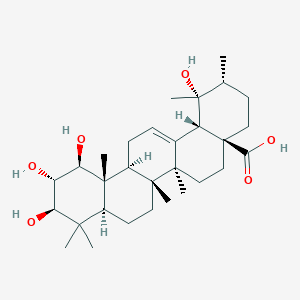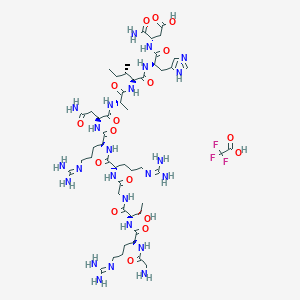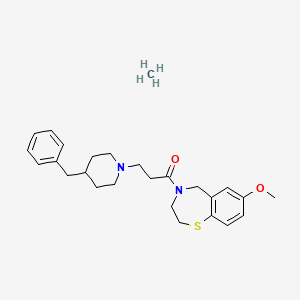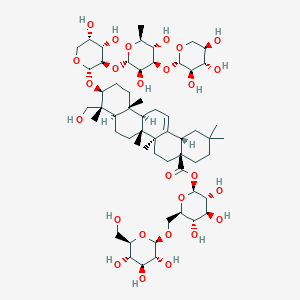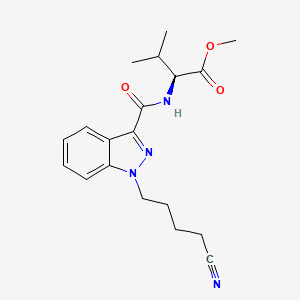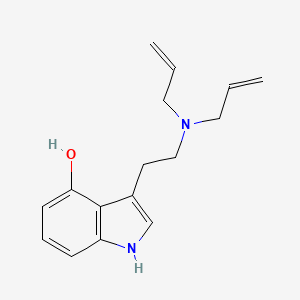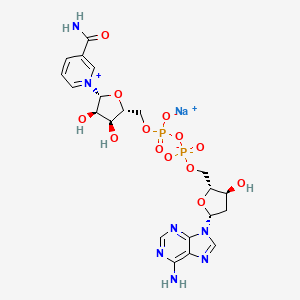
Myricetin 3-O-glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Myricetin 3-O-glucoside, also known as Myricetin 3-β-D-glucopyranoside, is a flavonol glycoside derived from myricetin. It is commonly found in various plants, including Tibouchina paratropica. This compound is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and antileishmanial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of myricetin 3-O-glucoside typically involves the glycosylation of myricetin. One common method is the enzymatic glycosylation using glycosyltransferases. For instance, the enzyme UGT78D1 can catalyze the transfer of glucose to myricetin, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches, including the use of engineered microorganisms that express the necessary glycosyltransferases. This method allows for the large-scale production of the compound with high specificity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Myricetin 3-O-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄).
Substitution: Substitution reactions often involve nucleophilic reagents that can replace the hydroxyl groups on the flavonol structure.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Myricetin 3-O-glucoside shares structural similarities with other flavonol glycosides, such as quercetin 3-O-glucoside and kaempferol 3-O-glucoside. it is unique in its specific biological activities and higher antioxidant capacity .
Vergleich Mit ähnlichen Verbindungen
Quercetin 3-O-glucoside: Known for its anti-inflammatory and anticancer properties.
Kaempferol 3-O-glucoside: Exhibits antioxidant and cardioprotective effects.
Myricitrin: Another glycoside of myricetin with potent anti-inflammatory and neuroprotective activities.
Eigenschaften
Molekularformel |
C21H20O13 |
|---|---|
Molekulargewicht |
480.4 g/mol |
IUPAC-Name |
5,7-dihydroxy-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C21H20O13/c22-5-12-15(28)17(30)18(31)21(33-12)34-20-16(29)13-8(24)3-7(23)4-11(13)32-19(20)6-1-9(25)14(27)10(26)2-6/h1-4,12,15,17-18,21-28,30-31H,5H2/t12-,15-,17+,18-,21?/m1/s1 |
InChI-Schlüssel |
FOHXFLPXBUAOJM-OWORMUAASA-N |
Isomerische SMILES |
C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Kanonische SMILES |
C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3S)-3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one](/img/structure/B10855474.png)
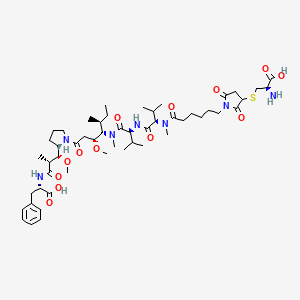
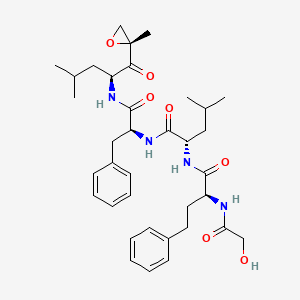
![5-[3-[(2,4-Dimethoxyphenyl)carbamoyl]anilino]-5-oxopentanoic acid](/img/structure/B10855490.png)
